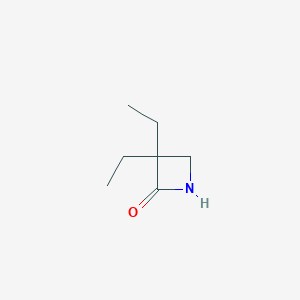

3,3-Diethylazetidin-2-one

Overview

Description

3,3-Diethylazetidin-2-one is a derivative of azetidinone, a four-membered lactam ring. This compound is part of the β-lactam family, which is well-known for its presence in various antibiotics, including penicillins and cephalosporins. The unique structure of this compound makes it an interesting subject for research in organic and medicinal chemistry.

Preparation Methods

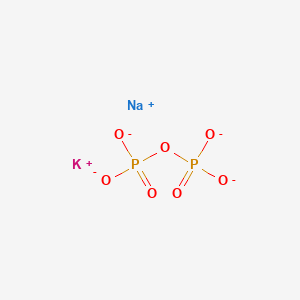

Synthetic Routes and Reaction Conditions: 3,3-Diethylazetidin-2-one can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction of ketenes with imines. This method is often catalyzed by Lewis acids such as diethyl chlorophosphate . Another method involves the use of molecular iodine under microwave irradiation, which has been shown to be effective for synthesizing 2-azetidinone derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions. The use of propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions has been reported to yield good to excellent results .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium azide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under acidic conditions.

Reduction: Lithium aluminum hydride, in anhydrous ether.

Substitution: Sodium azide, in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of azido derivatives.

Scientific Research Applications

3,3-Diethylazetidin-2-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Part of the β-lactam family, it is explored for its potential use in developing new antibiotics.

Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Diethylazetidin-2-one involves its interaction with bacterial enzymes. The β-lactam ring is known to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This inhibition leads to the disruption of cell wall synthesis, ultimately causing bacterial cell death . The compound’s unique structure allows it to interact with specific molecular targets, making it effective against certain bacterial strains.

Comparison with Similar Compounds

2-Azetidinone: The parent compound, known for its presence in β-lactam antibiotics.

3-Pyrrole-substituted 2-Azetidinone: Known for its enhanced biological activity.

2-Azetidinone derivatives with quinazolinone: Studied for their antimicrobial and anticancer properties.

Uniqueness: 3,3-Diethylazetidin-2-one stands out due to its specific diethyl substitution, which can influence its reactivity and biological activity. This substitution can enhance its stability and make it a more effective intermediate in various chemical reactions .

Properties

IUPAC Name |

3,3-diethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(4-2)5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMUOLXEAFNULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166792 | |

| Record name | 2-Azetidinone, 3,3-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16006-10-3 | |

| Record name | 2-Azetidinone, 3,3-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016006103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinone, 3,3-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)